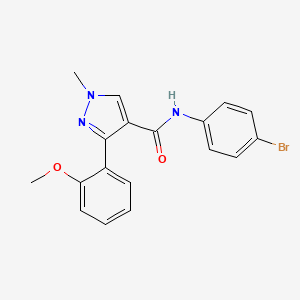![molecular formula C13H19N3OS B7662170 4-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B7662170.png)
4-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-3-methylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-3-methylbutan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMTPA and is a thieno[2,3-d]pyrimidine derivative. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMTPA.
Wirkmechanismus
The mechanism of action of DMTPA is not fully understood. However, it is believed to exert its biological activities through the inhibition of certain enzymes and receptors. DMTPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the inflammatory response. It has also been shown to modulate the activity of dopamine receptors, which are involved in the regulation of mood and movement.
Biochemical and Physiological Effects:
DMTPA has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that DMTPA inhibits the growth of cancer cells and reduces the production of inflammatory mediators such as prostaglandins and leukotrienes. In vivo studies have shown that DMTPA reduces inflammation and oxidative stress in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DMTPA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, DMTPA also has some limitations for lab experiments. It is poorly soluble in water, which can make it difficult to work with in aqueous solutions. DMTPA also has limited stability, which can make it difficult to store for extended periods of time.
Zukünftige Richtungen
There are several future directions for the study of DMTPA. One potential direction is the further investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the development of new materials using DMTPA as a building block. Additionally, further studies are needed to fully understand the mechanism of action of DMTPA and its potential applications in agriculture and material science.
Synthesemethoden
DMTPA can be synthesized through a multi-step process involving several chemical reactions. The synthesis method involves the reaction of 2,5-dimethylthieno[2,3-d]pyrimidine-4-amine with 3-methyl-1-butanol in the presence of a base such as sodium hydroxide. The reaction mixture is then heated and refluxed for several hours, followed by purification through column chromatography to obtain DMTPA as a white solid.
Wissenschaftliche Forschungsanwendungen
DMTPA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DMTPA has been shown to exhibit antitumor and anti-inflammatory activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
In agriculture, DMTPA has been studied for its potential use as a plant growth regulator. It has been shown to promote plant growth and increase crop yield in various plant species. DMTPA has also been studied for its potential use as a herbicide.
In material science, DMTPA has been studied for its potential use in the synthesis of new materials such as polymers and liquid crystals. It has also been studied for its potential use in the production of organic light-emitting diodes (OLEDs).
Eigenschaften
IUPAC Name |
4-[(2,5-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-3-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-8(4-5-17)6-14-12-11-9(2)7-18-13(11)16-10(3)15-12/h7-8,17H,4-6H2,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGBVENUTGJSJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=NC(=C12)NCC(C)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Fluoro-6-hydroxyphenyl)-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7662089.png)
![Ethyl 3-[ethyl-(5-phenyl-1,2-oxazole-3-carbonyl)amino]benzoate](/img/structure/B7662095.png)
![4-[3-(Hydroxymethyl)azetidin-1-yl]sulfonyl-3-methylbenzonitrile](/img/structure/B7662100.png)
![1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-pyridin-3-ylethanone](/img/structure/B7662106.png)
![N'-[3,4-dihydro-2H-chromen-6-yl(phenyl)methyl]-N-methylpropanediamide](/img/structure/B7662125.png)
![1-[(1-cyclopropylcyclopropyl)methyl]-3-[(1S)-1-(3-hydroxyphenyl)ethyl]urea](/img/structure/B7662135.png)

![3-[[4-(6-Ethoxypyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7662140.png)

![[1-(3,4,5-Trifluorophenyl)sulfonylazetidin-3-yl]methanol](/img/structure/B7662155.png)
![N-[2-[[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methoxy]phenyl]acetamide](/img/structure/B7662158.png)
![2-[(4-Cyclopropyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-methoxy-3,5-dimethylpyridine](/img/structure/B7662162.png)
![3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamide](/img/structure/B7662190.png)
